molecular formula C8H10O5 B2453391 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid CAS No. 1894228-79-5

2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid

Cat. No.: B2453391
CAS No.: 1894228-79-5
M. Wt: 186.163
InChI Key: BYRLIEOLAXRECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the chemical formula 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid Isopropylidene malonate . This compound is a derivative of malonic acid and is characterized by its unique structure, which includes a dioxane ring. It is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylidene malonate can be synthesized through the reaction of malonic acid with acetone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic intermediate, which then undergoes dehydration to form the final product.

Industrial Production Methods: In industrial settings, the production of isopropylidene malonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Isopropylidene malonate undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated at the methylene group between the carbonyl groups.

    Acylation: It can also undergo acylation reactions due to the presence of active methylene groups.

    Condensation: Isopropylidene malonate is involved in condensation reactions, such as the Knoevenagel condensation with aldehydes.

Common Reagents and Conditions:

    Alkylation: Common reagents include alkyl halides and strong bases like sodium hydride.

    Acylation: Reagents such as acyl chlorides and anhydrides are used.

    Condensation: Aldehydes and bases like piperidine are commonly used.

Major Products:

    Alkylation: Alkylated malonates.

    Acylation: Acylated derivatives.

    Condensation: Substituted alkenes.

Scientific Research Applications

Isopropylidene malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and natural products.

    Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: Isopropylidene malonate is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropylidene malonate involves its reactivity towards nucleophiles and electrophiles. The compound’s active methylene group between the carbonyl groups makes it highly reactive in various chemical reactions. It can form enolate ions, which can then participate in nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

    Malonic acid: The parent compound of isopropylidene malonate.

    Diethyl malonate: Another derivative of malonic acid, commonly used in organic synthesis.

    Meldrum’s acid: A cyclic derivative of malonic acid with similar reactivity.

Uniqueness: Isopropylidene malonate is unique due to its cyclic structure, which imparts different reactivity compared to its linear counterparts. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-(2,2-dimethyl-6-oxo-1,3-dioxin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-8(2)12-5(3-6(9)10)4-7(11)13-8/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRLIEOLAXRECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=CC(=O)O1)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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